molecular formula C11H12O2 B2688898 trans-Methyl 2-phenylcyclopropane-1-carboxylate CAS No. 5861-31-4

trans-Methyl 2-phenylcyclopropane-1-carboxylate

Cat. No.: B2688898
CAS No.: 5861-31-4
M. Wt: 176.215
InChI Key: BQRFZWGTJXCXSR-VHSXEESVSA-N
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Description

trans-Methyl 2-phenylcyclopropane-1-carboxylate: is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . It is a derivative of cyclopropane, featuring a phenyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 2-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of cinnamic acid derivatives. One common method starts with the esterification of cinnamic acid to form methyl cinnamate, followed by cyclopropanation using diazomethane or a similar reagent . The reaction conditions often require a catalyst such as rhodium or copper complexes to facilitate the cyclopropanation process.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: trans-Methyl 2-phenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Nitro compounds, halogenated compounds

Scientific Research Applications

trans-Methyl 2-phenylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of trans-Methyl 2-phenylcyclopropane-1-carboxylate involves its interaction with various molecular targets. The cyclopropane ring is known for its strain, which makes it reactive towards nucleophiles and electrophiles. This reactivity allows the compound to participate in various chemical transformations, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

  • trans-2-Phenylcyclopropane-1-carboxylic acid
  • 1-Phenyl-1-cyclopropanecarboxylic acid
  • 1-(Methoxycarbonyl)cyclopropanecarboxylic acid

Comparison: trans-Methyl 2-phenylcyclopropane-1-carboxylate is unique due to its ester functional group, which imparts different reactivity compared to its acid counterparts. The ester group makes it more suitable for certain types of chemical reactions, such as nucleophilic acyl substitution, which are less favorable for carboxylic acids. Additionally, the presence of the phenyl group enhances its stability and reactivity in aromatic substitution reactions .

Properties

IUPAC Name

methyl (1R,2R)-2-phenylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-11(12)10-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRFZWGTJXCXSR-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5861-31-4
Record name rac-methyl (1R,2R)-2-phenylcyclopropane-1-carboxylate
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